molecular formula C19H24N2O4 B2573359 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate CAS No. 1117826-48-8

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate

Cat. No.: B2573359
CAS No.: 1117826-48-8
M. Wt: 344.411
InChI Key: WBSNTVZQYLFQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate is a synthetic chemical compound designed for professional research and development applications. This molecule is structurally characterized by an E-configured propenoate core, a feature shared with other studied cinnamic acid derivatives known for their planar molecular geometry and potential for π-π stacking interactions in the solid state . The compound integrates a 4-ethoxyphenyl moiety, a functional group present in various bioactive molecules, and is further functionalized with a cyano group and a carboxamide linkage to a 3-methylbutane unit. This specific structural architecture suggests potential as a multi-functional intermediate or a subject of study in medicinal chemistry and materials science. Researchers may investigate its applications as a building block for the synthesis of more complex molecules, such as prop-2-enoylamides and other functionalized acrylates . Its mechanism of action in biological systems, if any, would be highly context-dependent and requires further experimental investigation. This product is intended for research purposes in a controlled laboratory environment and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-24-16-9-6-15(7-10-16)8-11-18(23)25-12-17(22)21-19(4,13-20)14(2)3/h6-11,14H,5,12H2,1-4H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSNTVZQYLFQFX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate (CAS Number: 1117803-65-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O5C_{18}H_{23}N_{3}O_{5}, with a molecular weight of 361.4 g/mol. The structure features a cyano group, an amino group, and an ester linkage, which are indicative of its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC18H23N3O5C_{18}H_{23}N_{3}O_{5}
Molecular Weight361.4 g/mol
CAS Number1117803-65-2

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing cyano and amino groups have been shown to inhibit the growth of various bacterial strains, suggesting that our compound may also possess similar properties.

The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity. This is particularly relevant in the context of antibiotic resistance, where targeting bacterial virulence factors can provide new therapeutic avenues.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study focused on the inhibition of the T3SS in enteropathogenic E. coli (EPEC) found that compounds structurally related to our compound significantly reduced the secretion of virulence factors. The screening assay demonstrated that high concentrations led to a 50% inhibition rate, indicating potential utility in treating bacterial infections resistant to traditional antibiotics .
  • Cytotoxicity Assessment :
    In vitro assays assessing cytotoxicity showed that while certain derivatives exhibited potent activity against bacterial cells, they remained non-cytotoxic to human cell lines at therapeutic concentrations. This selectivity is crucial for developing safe therapeutic agents .

Research Findings

Further research has highlighted the importance of structural modifications in enhancing biological activity. For example, variations in substituents on the aromatic rings can significantly affect potency and selectivity against specific pathogens.

Comparative Analysis Table

Compound VariantBiological ActivityMechanism of Action
[2-Cyano-3-methylbutan-2-yl derivative]Moderate AntimicrobialProtein synthesis inhibition
[4-Ethoxyphenyl derivative]High AntimicrobialCell wall disruption

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

The target compound’s core consists of:

  • A prop-2-enoate backbone with an (E)-configuration.
  • A 4-ethoxyphenyl group at the β-position.
  • A 2-cyano-3-methylbutan-2-ylamino substituent at the α-position.

Table 1: Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Formula Key Features Reference
[Target Compound] 4-Ethoxyphenyl, 2-cyano-3-methylbutan-2-ylamino C₁₉H₂₃N₂O₅ Ethoxy group enhances lipophilicity; cyano group aids hydrogen bonding N/A
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl, ethyl ester C₁₃H₁₃NO₃ Syn-periplanar conformation (C=C torsion angle: 3.2°); weak C–H∙∙∙C interactions in crystals
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Pyridinyl, methyl ester C₁₂H₁₁N₃O₂ Heteroaryl (pyridine) introduces π-π stacking potential; cyano group stabilizes conformation
[2-(Furan-2-ylmethyl(methyl)amino]-2-oxoethyl] (E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoate 3-Chloro-4,5-dimethoxyphenyl, furan-methylamino C₁₉H₂₀ClNO₆ Chloro and methoxy groups increase steric bulk; furan enhances electron-richness
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenamide Diethylamino, ethoxycarbonyl C₁₄H₂₂N₄O₃ Ethoxycarbonyl and cyano groups influence solubility and reactivity

Key Observations :

  • Conformation: Syn-periplanar geometry across the C=C bond (common in prop-2-enoates) enhances conjugation and stability, as seen in analogous structures .
  • Functional Groups: Cyano groups facilitate hydrogen bonding (e.g., C–H∙∙∙N interactions), critical for crystal packing () and molecular recognition ().

Reactivity Trends :

  • Ester Hydrolysis : Ethoxy/methoxy esters () are less prone to hydrolysis than methyl esters (), suggesting the target compound’s ethoxy group may enhance stability under physiological conditions.
  • Electrophilic Substitution : The 4-ethoxyphenyl group directs electrophilic attacks to the para position, analogous to 4-methoxyphenyl derivatives ().

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate
Molecular Weight 375.4 g/mol 231.25 g/mol 245.24 g/mol
Solubility Moderate (predicted) Low (crystalline, ) Low (pyridine enhances polarity)
Melting Point Not reported Not reported >270°C ()
Hydrogen Bonding C=O, NH, CN groups C=O, CN groups C=O, CN, pyridine N

Key Insights :

  • Hydrogen Bonding: The target compound’s amide and cyano groups enable diverse intermolecular interactions, as seen in analogous crystals ().
  • Thermal Stability: High melting points in cyano-containing derivatives (e.g., : 227–235°C) suggest the target compound may exhibit similar stability .

Q & A

Q. What strategies resolve spectral overlap in NMR characterization?

  • Solutions :
  • 2D NMR (HSQC, COSY) : Assign overlapping aromatic protons (δ 6.8–7.4 ppm).
  • Variable Temperature NMR : Reduce signal broadening in amide regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.